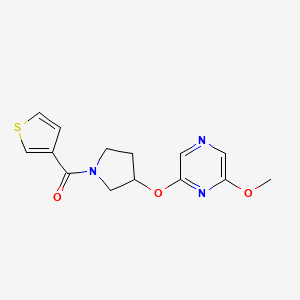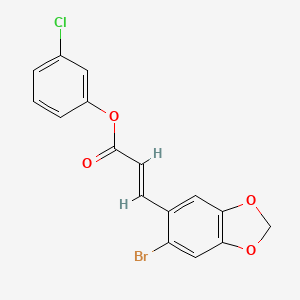
(3-chlorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)(E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate, commonly referred to as 3CPBDP, is a compound that has been studied extensively due to its unique properties. 3CPBDP is a heterocyclic aromatic compound with a high degree of substitution, making it an interesting candidate for further research. Its synthesis has been studied extensively, and its applications in scientific research have been explored in a variety of fields.
Applications De Recherche Scientifique
Molecular Structure and Properties
The study of molecular structures, such as (E)-7-[(3-Chlorocinnamoyl)oxy]-4-methylcoumarin, has shown significant interest in understanding the configuration and three-dimensional network structures of related compounds. These molecules exhibit an E configuration, with notable dihedral angles influencing their molecular arrangement and hydrogen bonding patterns, leading to the formation of a three-dimensional network structure (Shu-Ping Yang et al., 2006).
Synthesis and Chemical Reactions
Research on the synthesis and chemical reactions of chlorophenyl and bromobenzodioxolyl derivatives includes the exploration of novel synthetic routes and the characterization of their chemical behavior. For example, studies have focused on the reductive dehalogenation of chlorophenols to more persistent products such as chlorobenzoates in methanogenic sediment communities, indicating the environmental fate of chlorinated pollutants (J. Becker et al., 1999).
Crystal Structures and Hirshfeld Surface Studies
Crystallographic and Hirshfeld surface studies of chalcone derivatives have provided insights into the molecular arrangements, dihedral angles, and intermolecular interactions within these compounds. Such analyses aid in understanding the stability and reactivity of these molecules (Vinutha V. Salian et al., 2018).
Mass Spectral Fragmentation
The mass spectral fragmentation patterns of substituted 3-phenylpropenoates and related analogs have been analyzed to characterize the structural requisites for observed mass fragmentation, providing valuable information for the identification and understanding of these compounds (C. Wheelock et al., 2008).
Environmental and Biological Applications
Studies on the environmental and biological implications of these compounds include the investigation of their role in biotransformation processes, such as the conversion of chlorophenol to chlorobenzoate in sediment communities. This research is crucial for predicting the environmental fate of chlorinated pollutants and understanding their impact on ecological systems (J. Becker et al., 1999).
Propriétés
IUPAC Name |
(3-chlorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClO4/c17-13-8-15-14(20-9-21-15)6-10(13)4-5-16(19)22-12-3-1-2-11(18)7-12/h1-8H,9H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQGOSARTOROJQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=CC=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC(=CC=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

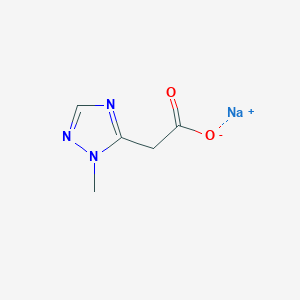
![Methyl 5-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2989325.png)
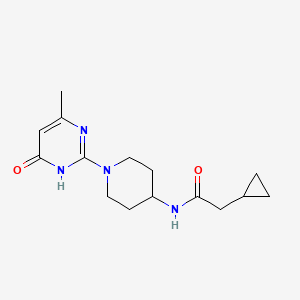
![1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane](/img/structure/B2989327.png)
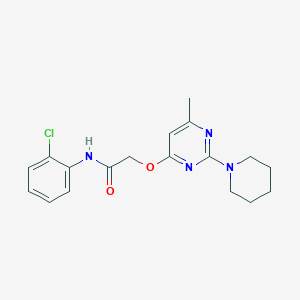
![4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2989330.png)
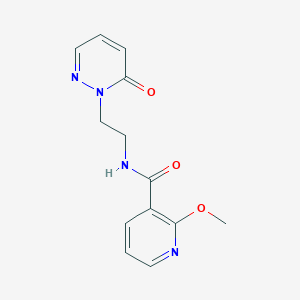

![3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2989338.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2989339.png)
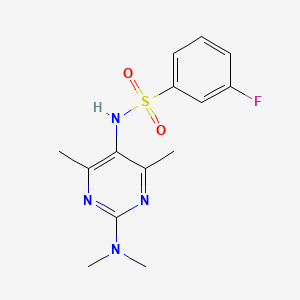
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2989343.png)
![3-benzyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989344.png)
